((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride
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Overview
Description
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
The synthesis of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride typically involves a multi-step process. The initial step often includes the formation of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with substituted phenacyl halides. This is followed by intramolecular cyclization to form the thiazolopyrimidine core .
Chemical Reactions Analysis
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triphenylphosphonium group can be replaced by other nucleophiles.
Scientific Research Applications
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride can be compared with other thiazolopyrimidine derivatives, such as:
- 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 7-oxo-7H-(1,3)thiazolo(3,2-a)pyrimidine-5-carboxylate
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the triphenylphosphonium group in this compound provides unique properties, such as enhanced lipophilicity and the ability to target specific cellular components .
Properties
Molecular Formula |
C25H20ClN2OPS |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H20N2OPS.ClH/c28-24-18-20(26-25-27(24)16-17-30-25)19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
GCABSKTWDADBHP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)N3C=CSC3=N2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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